N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide
Description
N'-[(1E)-4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide is a hybrid heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinolin core fused with a pyridine-3-carbohydrazide moiety.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-12-8-15-13(2)10-21(3,4)25-18(15)16(9-12)17(20(25)27)23-24-19(26)14-6-5-7-22-11-14/h5-11,27H,1-4H3 |
InChI Key |
FBTOSTWJXPGFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=O)C4=CN=CC=C4)O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline with pyridine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide. For instance, derivatives of pyrroloquinoline structures exhibit notable activity against various bacterial strains. A study reported that specific derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Gram-negative bacteria such as Pseudomonas aeruginosa .
Key Findings:
- Compounds with hydrazone functionalities often show enhanced antimicrobial effects.
- The presence of electron-withdrawing groups significantly influences activity levels.
Anticancer Properties
The structural components of this compound suggest potential anticancer properties. Pyrroloquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines due to the compound's ability to induce apoptosis and inhibit tumor growth.
Case Studies:
- In Vitro Studies: A series of pyrroloquinoline derivatives were tested against breast and lung cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.
- Mechanistic Insights: Molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell signaling pathways.
Anti-inflammatory Effects
Compounds related to this compound have also been studied for anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes .
Research Highlights:
- Cytokine Inhibition: Studies demonstrated that certain derivatives reduced levels of TNF-alpha and IL-6 in cellular models.
Photophysical Properties
The unique structure of this compound lends itself to applications in material science due to its photophysical properties. Research has shown that compounds with similar frameworks can be utilized in organic light-emitting diodes (OLEDs) due to their efficient light-emitting capabilities when doped into polymer matrices.
Performance Metrics:
| Property | Value |
|---|---|
| Emission Peak (nm) | 550 |
| Quantum Yield (%) | 25 |
| Device Efficiency (cd/A) | 15 |
Sensor Applications
The compound's ability to undergo specific chemical reactions makes it a candidate for sensor applications. Its derivatives have been explored for detecting metal ions and other pollutants in environmental samples due to their selective binding properties .
Mechanism of Action
The mechanism of action of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
- Melting Points: The fluorophenyl derivative 16d exhibits a high melting point (352–354°C), likely due to enhanced crystallinity from halogen and phenyl interactions .
- IR Features: All compounds show strong C=O stretches (~1720 cm⁻¹). Thioxoimidazolidinones (16b, 16d) display additional C=S peaks (~1300 cm⁻¹) .
- HRMS: High-resolution mass spectrometry confirms molecular ions (e.g., 404.1428 for 16b ).
Biological Activity
N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and specific applications of this compound based on current research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
- IUPAC Name : this compound
This compound features a pyrroloquinoline framework which is associated with various pharmacological activities.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit significant anticoagulant properties. For instance:
- In vitro testing indicated that certain derivatives of pyrrolo[3,2,1-ij]quinolin effectively inhibit blood coagulation factors Xa and XIa. The IC50 values for some derivatives were reported to be around 1 μM, indicating strong inhibitory potential against these factors .
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity. Compounds containing the pyrroloquinoline moiety have been linked to:
- Mechanism of Action : Induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Research has also indicated that compounds similar to this compound possess antimicrobial properties:
Case Studies and Experimental Findings
A series of experiments conducted on synthesized derivatives have provided insights into their biological activities:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Factor Xa Inhibition | 0.9 | |
| Compound B | Factor XIa Inhibition | 1.5 | |
| Compound C | Antitumor Activity | 5.0 (in vitro) | |
| Compound D | Antimicrobial Activity | Varies by strain |
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Pyrroloquinoline Framework : Utilizing cyclization reactions involving appropriate precursors.
- Hydrazone Formation : Reacting the resulting pyrroloquinoline with hydrazine derivatives to yield the final product.
Q & A
Basic: What are the optimized synthetic routes for preparing N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide and its derivatives?
Methodological Answer:
The compound is synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. Key steps include:
- Step 1 : Reacting 4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1(2H)-ylidene with pyridine-3-carbohydrazide in a 1:1 molar ratio under reflux in methanol/1,4-dioxane (3:1 v/v) with acetic acid catalysis. The reaction is monitored via TLC, and the product is isolated by cooling, filtration, and recrystallization (yield: ~71–83%) .
- Step 2 : Purification via silica gel column chromatography using chloroform/ethyl acetate (10:1) to achieve >95% purity .
Key Parameters :
| Parameter | Value/Technique |
|---|---|
| Solvent System | Methanol/1,4-dioxane (3:1 v/v) |
| Catalyst | Acetic acid |
| Reaction Time | 4–6 hours (reflux) |
| Purification | Silica gel chromatography |
| Yield | 71–83% |
Basic: How is structural characterization of this compound performed to confirm purity and regiochemistry?
Methodological Answer:
Characterization involves multi-spectral analysis:
- 1H/13C NMR : Signals for the hydrazone (NH, δ 14.10 ppm) and pyrroloquinoline methyl groups (δ 0.70–1.70 ppm) confirm regiochemistry .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate functional groups .
- HPLC-HRMS : Determines molecular weight accuracy (e.g., [M+H]+ for C23H19FN2O2S2: calculated 439.0946, observed 439.0948) .
Example Data :
| Technique | Key Peaks/Observations |
|---|---|
| 1H NMR (DMSO-d6) | δ 14.10 (NH), δ 1.62 (C4-CH3) |
| 13C NMR | δ 199.5 (C=S), δ 165.2 (C=O) |
| IR | 1722 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N) |
Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) against coagulation factors?
Methodological Answer:
SAR studies focus on modifying substituents to enhance inhibitory activity against Factor Xa/XIa:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., F, Br, I) at the 8-position of the pyrroloquinoline core to improve binding to Factor XIa’s S1 pocket .
- Hybridization : Attach thiazolidin-4-one or thiazole moieties to the hydrazone backbone to modulate hydrophobicity and π-π stacking interactions .
Example Derivative :
| Compound | Substituent (Position) | IC50 (Factor XIa) |
|---|---|---|
| 12g | 8-Fluoro | 0.12 µM |
| 12h | 8-Bromo | 0.09 µM |
| Data from in vitro clotting time assays . |
Advanced: What computational strategies are used to predict binding modes with coagulation factors?
Methodological Answer:
Molecular docking and dynamics simulations guide target engagement:
- Software : AutoDock Vina or Schrödinger Suite for docking into Factor XIa’s active site (PDB: 6PBM).
- Parameters :
- Validation : Compare computed binding energies (ΔG) with experimental IC50 values. For example, 12h (ΔG = −9.8 kcal/mol) aligns with its high potency .
Advanced: How are in vitro inhibitory activities evaluated against coagulation factors?
Methodological Answer:
Assay Protocol :
Enzyme Inhibition : Pre-incubate Factor XIa/Xa with the compound (0.01–10 µM) in Tris buffer (pH 7.4) for 15 minutes.
Substrate Addition : Chromogenic substrate S-2366 (for XIa) or S-2222 (for Xa) is added, and absorbance (405 nm) is measured over 10 minutes .
Data Analysis : Calculate IC50 using nonlinear regression (GraphPad Prism).
Results :
| Compound | Factor XIa IC50 (µM) | Factor Xa IC50 (µM) |
|---|---|---|
| 12g | 0.12 | >10 |
| 12h | 0.09 | 8.7 |
Advanced: How should researchers address contradictions in activity data caused by structural variations?
Methodological Answer:
Contradictions arise from substituent effects on solubility and target selectivity. Mitigation strategies include:
- Solubility Screening : Use shake-flask method (logP) or HPLC-UV to correlate lipophilicity with bioactivity .
- Selectivity Profiling : Test against off-target serine proteases (e.g., thrombin, trypsin) to rule out nonspecific inhibition .
Case Study : - Issue : Bromo-substituted 12h shows higher XIa inhibition (IC50 = 0.09 µM) but reduced solubility (logP = 4.2).
- Resolution : Introduce polar groups (e.g., -OH) at the phenyl ring to balance potency and solubility .
Advanced: What analytical techniques are critical for resolving synthetic byproducts or regiochemical ambiguities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
